N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

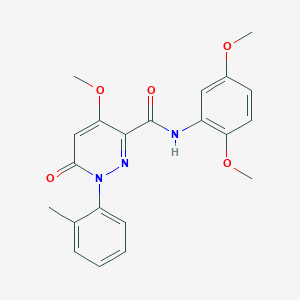

N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a dihydropyridazine core with multiple aromatic and alkoxy substituents. Its structure includes:

- A 1,6-dihydropyridazine ring with a carboxamide group at position 3, linked to a 2,5-dimethoxyphenyl moiety.

- A 4-methoxy group and 6-oxo group on the pyridazine ring.

- A 2-methylphenyl substituent at position 1.

The dihydropyridazine core is less common than pyridine or pyridazine derivatives, which may confer unique stability or reactivity profiles.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-7-5-6-8-16(13)24-19(25)12-18(29-4)20(23-24)21(26)22-15-11-14(27-2)9-10-17(15)28-3/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHIFLKROCADRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then subjected to further reactions to introduce the pyridazine ring and other functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways and biochemical processes, leading to its observed biological activities.

Comparison with Similar Compounds

Core Heterocycle Differences

Substituent Effects

- The trifluoromethoxy group in is metabolically resistant compared to methoxy groups, suggesting enhanced in vivo stability .

Pharmacological Implications

- Solubility : The target compound’s multiple methoxy groups may improve aqueous solubility relative to the trifluoromethoxy-containing analog .

- Bioavailability: The dimethylaminomethyl group in could enhance membrane permeability via tertiary amine protonation, a feature absent in the dihydropyridazine-based compounds.

Notes

Biological Activity

N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C21H24N4O4

- Molecular Weight : 396.44 g/mol

Its unique structure contributes to its biological activity, particularly through interactions with various biological targets.

Anticancer Activity

Recent studies have investigated the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the findings:

The compound demonstrated selective activity against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µM | |

| Escherichia coli | 32 µM | |

| Enterococcus faecalis | 8 µM |

These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. Notably, it has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an important target in the development of immunosuppressive agents. The results indicated that it exhibits a stronger inhibitory effect compared to known inhibitors such as brequinar and teriflunomide .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study conducted by Umesha et al. demonstrated that the compound showed significant antiproliferative effects against multiple cancer cell lines, with a particular focus on MCF-7 cells .

- Antimicrobial Evaluation : Research published in MDPI indicated that derivatives of similar compounds exhibited selective antibacterial activity against both Gram-positive and Gram-negative strains .

- Enzyme Inhibition Studies : A detailed investigation into the inhibition of DHODH revealed that this compound could serve as a lead for developing new immunosuppressive therapies .

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the dihydropyridazine core and the 2,5-dimethoxyphenyl substituent .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled temperatures (60–80°C) minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity (>95% by HPLC) .

Yields can be optimized via Design of Experiments (DoE) to evaluate factors like stoichiometry, catalyst loading, and reaction time .

Q. How can the structural features of this compound be characterized to confirm its identity and purity?

- Methodological Answer :

- Spectroscopic analysis :

- NMR (¹H, ¹³C, and 2D-COSY) to resolve the dihydropyridazine core, methoxy groups, and aryl substituents .

- FT-IR for detecting carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and rule out impurities .

- X-ray crystallography : Resolve steric effects of the 2-methylphenyl group and hydrogen-bonding patterns in the crystal lattice .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases (e.g., CDK or Aurora kinases) using fluorescence-based assays (IC₅₀ determination) due to structural similarities to known dihydropyridazine kinase inhibitors .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets of kinases). Focus on optimizing hydrogen bonds between methoxy groups and conserved residues (e.g., Lys33 in CDK2) .

- QSAR modeling : Train models on datasets of dihydropyridazine analogs to predict bioactivity and ADMET properties. Prioritize substituents at the 2-methylphenyl position for synthetic exploration .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding interactions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-analysis : Aggregate data from multiple labs using Bayesian statistics to identify outliers and refine structure-activity relationships (SAR) .

Q. How do solvent and temperature effects influence the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated stability studies : Store samples in DMSO (at −20°C vs. 4°C) and analyze degradation via LC-MS every 30 days. Methoxy groups are prone to oxidative cleavage under light exposure, necessitating amber vials .

- Excipient screening : Test stabilizers (e.g., cyclodextrins) in lyophilized formulations to enhance shelf life .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- In vivo imaging : Track biodistribution in zebrafish models using fluorescently tagged derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.